(-)-cis-Chrysanthemic acid

Chemical Ecology Pest Management Semiochemistry

(-)-cis-Chrysanthemic acid (CAS 26771-06-2), also designated (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid, is a single, optically pure stereoisomer of chrysanthemic acid. Its procurement as a discrete compound is critical for stereoselective synthesis, as its specific absolute configuration imparts distinct biological and physicochemical properties that are not replicated by the (+)-cis, (+)-trans, or (-)-trans isomers, nor by racemic mixtures.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 26771-06-2
Cat. No. B1216464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-cis-Chrysanthemic acid
CAS26771-06-2
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC(=CC1C(C1(C)C)C(=O)O)C
InChIInChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)/t7-,8-/m1/s1
InChIKeyXLOPRKKSAJMMEW-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-cis-Chrysanthemic Acid (CAS 26771-06-2) for Chiral Pyrethroid Chemistry


(-)-cis-Chrysanthemic acid (CAS 26771-06-2), also designated (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid, is a single, optically pure stereoisomer of chrysanthemic acid [1]. Its procurement as a discrete compound is critical for stereoselective synthesis, as its specific absolute configuration imparts distinct biological and physicochemical properties that are not replicated by the (+)-cis, (+)-trans, or (-)-trans isomers, nor by racemic mixtures [2]. This guide details the quantifiable performance differences that justify its selection over other in-class candidates.

Stereochemical Specificity: The Performance Risk of Using Racemic or Mixed-Isomer Chrysanthemic Acid


Substituting (-)-cis-chrysanthemic acid with a racemic cis/trans mixture or the opposite enantiomer can lead to dramatic losses in functional performance, ranging from complete inactivity in biological systems to failure in stereoselective synthetic pathways [REFS-1, REFS-2]. These classes of compounds cannot be regarded as interchangeable reagents. The quantitative evidence below demonstrates that molecular recognition events—whether at an insect olfactory receptor or a chiral catalyst—are profoundly dependent on the exact three-dimensional arrangement of the (1S,3R) configuration.

(-)-cis-Chrysanthemic Acid: Quantified Differentiation for Scientific and Industrial Selection


Unparalleled Pheromone Activity: (1S,3R) Enantiomer Elicits Potent Attraction While Other Isomers Fail

The (1S,3R)-cis-chrysanthemyl tiglate, directly derived from (-)-cis-chrysanthemic acid, is the sole enantiomer responsible for the sex pheromone activity in the striped mealybug (Ferrisia virgata). In a greenhouse trapping bioassay, the (1S,3R)-enantiomer attracted a significant number of adult males (p < 0.05), while the other three enantiomers (1R,3S; 1R,3R; 1S,3S) showed only weak, non-significant activity, comparable to the solvent control [1]. This represents a qualitative, not just quantitative, shift from inactivity to high potency based solely on stereochemistry.

Chemical Ecology Pest Management Semiochemistry

Defined Role as a Key Synthetic Precursor to Pyrethrin I Natural Insecticides

The (1S)-stereoisomer of cis-chrysanthemic acid, which is the target compound, is specifically identified as the direct precursor for synthesizing pyrethrin I, the most active natural insecticide from Chrysanthemum cinerariifolium [1]. In contrast, the (1R)-stereoisomer is the precursor for the commercial pyrethroid deltamethrin. This establishes a clear, stereochemically-defined synthetic divergence where the choice of isomer dictates the final product identity.

Natural Product Synthesis Insecticide Chemistry Stereoselective Synthesis

Hierarchical Insecticidal Activity: Providing the Low-Activity Baseline for Structure-Activity Relationship (SAR) Studies

A comprehensive review of synthetic pyrethroid activities established a clear stereochemical hierarchy for insecticidal potency. Esters derived from the (1S)-cis and (1S)-trans acids, which includes the target compound, consistently exhibit the lowest insecticidal activity, represented as 1R-trans ≥ 1R-cis >> 1S-trans, 1S-cis [REFS-1, REFS-2]. This knowledge is essential for SAR studies, where the target compound serves as the definitive negative control to validate the contribution of specific chiral centers to target site binding and toxicity.

Quantitative Structure-Activity Relationship Insect Toxicology Pyrethroid Mode of Action

Indispensable Reference Standard for Chiral Purity Analysis in Pyrethroid Manufacturing

Advanced HPLC and GC methods have been developed for the complete baseline resolution of all four chrysanthemic acid stereoisomers, a necessity for the quality control of modern single-isomer pyrethroids [REFS-1, REFS-2]. The pure (-)-cis isomer is a required reference standard in these validated methods. For instance, a direct HPLC method achieved complete baseline separation of all four isomers, with a critical resolution (Rs) of 3.03 for the cis-pair, enabling precise determination of enantiomeric excess [1]. Without the authentic (-)-cis standard, peak identification and quantification of unwanted isomers in a product batch would be impossible.

Analytical Chemistry Chiral Separation Quality Control

Optimal Application Scenarios for Procuring (-)-cis-Chrysanthemic Acid


Synthesis of Species-Specific Pheromone Lures for Sustainable Pest Management

The compound is the definitive starting material for synthesizing (1S,3R)-cis-chrysanthemyl tiglate, the only enantiomer with potent activity as the sex pheromone of the striped mealybug [4]. This application is impossible with any other isomer or racemic mixture, making procurement of this specific isomer essential for developing monitoring or mating disruption tools for this pest.

Stereoselective Total Synthesis of the Natural Insecticide Pyrethrin I

As documented in established synthetic routes, the (1S)-cis configuration of the target compound is a strict precursor requirement for building the natural product pyrethrin I [4]. Research groups focused on natural product synthesis or the generation of pyrethrin I analogs for insecticide discovery must use this exact isomer to achieve the correct final stereochemistry.

Lead Optimization and QSAR Studies for Next-Generation Pyrethroids

The well-characterized, extremely low insecticidal activity of the (1S)-cis scaffold provides a crucial negative control in structure-activity relationship (SAR) studies [4]. By comparing novel compounds against this low-activity benchmark, researchers can confidently attribute gains in potency to specific structural modifications, streamlining the lead optimization process.

Quality Control and Chiral Purity Verification for Pyrethroid Active Pharmaceutical Ingredients (APIs)

In the manufacture of single-isomer pyrethroids, the pure target compound is an indispensable analytical reference standard [4]. Its use in validated HPLC and GC methods is the only way to accurately identify and quantify the presence of this specific unwanted isomer, ensuring the isomeric purity and performance of high-value insecticidal products.

Quote Request

Request a Quote for (-)-cis-Chrysanthemic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.